Pepstatin (Trifluoroacetate)

概要

説明

Pepstatin A Trifluoroacetate is a specific, orally active inhibitor of aspartic proteases. It is produced by actinomycetes and is known for its ability to inhibit a variety of proteases, including hemoglobin-pepsin, hemoglobin-proctase, casein-pepsin, casein-proctase, casein-acid protease, and hemoglobin-acid protease . This compound is also effective against human immunodeficiency virus protease .

準備方法

合成経路と反応条件: ペプスタチンAトリフルオロ酢酸塩は、通常、放線菌を用いた微生物発酵によって合成されます。 この化合物はその後、さまざまなクロマトグラフィー技術によって分離および精製されます 。

工業生産方法: 工業設定では、ペプスタチンAトリフルオロ酢酸塩の生産は、大規模な発酵プロセスを伴います。 放線菌は、化合物の収率を最大限に高めるために、制御された条件下で培養されます。 発酵後、化合物は抽出され、高度なクロマトグラフィー法を用いて精製され、高純度と品質が保証されます 。

化学反応の分析

反応の種類: ペプスタチンAトリフルオロ酢酸塩は、主にアスパラギン酸プロテアーゼとの阻害反応を起こします。 この化合物は、これらのプロテアーゼと1:1の複合体を形成し、それらの活性を効果的に阻害します 。

一般的な試薬と条件: この化合物は、さまざまな反応で使用するために、エタノール、メタノール、またはジメチルスルホキシドなどの溶媒にしばしば溶解されます。 これは室温で安定しており、適切な条件下で長期間保存できます 。

生成される主な生成物: ペプスタチンAトリフルオロ酢酸塩とアスパラギン酸プロテアーゼの反応から生成される主な生成物は、阻害されたプロテアーゼ複合体です。 この複合体は非常に安定しており、プロテアーゼが基質を触媒することを防ぎます 。

4. 科学研究への応用

ペプスタチンAトリフルオロ酢酸塩は、科学研究において幅広い用途があります。

科学的研究の応用

Cancer Research and Therapy

Targeting Cathepsin D

Pepstatin A has been utilized as a targeting moiety in drug delivery systems aimed at cathepsin D, an aspartic protease overexpressed in many cancers. A study demonstrated the development of immunoliposomes functionalized with Pepstatin A, which successfully bound to tumor cells in vitro. This approach highlights the potential of Pepstatin A in theragnostic applications—combining therapeutic and diagnostic capabilities—by enhancing the delivery of anticancer agents specifically to tumor sites .

Renal Fibrosis

Research has indicated that Pepstatin A can reduce renal fibrosis by inhibiting cathepsin D activity. In models of chronic kidney disease, administration of Pepstatin A led to decreased collagen accumulation and improved enzymatic activity related to extracellular matrix degradation. This suggests that Pepstatin A may serve as a novel therapeutic strategy to mitigate kidney damage and fibrosis .

Infectious Disease Research

Antiparasitic Activity

Pepstatin A has shown significant inhibitory effects on the growth of various Babesia parasites, which are responsible for diseases in livestock and humans. In vitro studies revealed that micromolar concentrations of Pepstatin A effectively inhibited the growth of Babesia bovis, B. bigemina, B. caballi, and B. equi. Additionally, in vivo experiments confirmed its efficacy against B. microti in mice .

Viral Protease Inhibition

The compound has also been investigated for its ability to inhibit viral proteases, including those from HIV-1 and XMRV (Xenotropic Murine Leukemia Virus-Related Virus). While Pepstatin A demonstrated weak inhibition against XMRV protease, it provided insights into unique binding mechanisms that could inform future antiviral drug design .

Cellular Imaging

Fluorescent Probes

Pepstatin A has been modified to create fluorescent probes (e.g., Pepstatin A Janelia Fluor® 526), which are used to stain lysosomes in live and fixed cells without requiring wash steps. This application facilitates cellular imaging studies, allowing researchers to visualize lysosomal activity and dynamics in real-time using advanced microscopy techniques .

Case Studies and Research Findings

作用機序

ペプスタチンAトリフルオロ酢酸塩は、アスパラギン酸プロテアーゼと1:1の複合体を形成することによって効果を発揮します。 この複合体は、プロテアーゼの活性部位をブロックすることでプロテアーゼの活性を阻害し、ペプチド結合の加水分解を触媒することを防ぎます 。 この化合物は非常に選択性が高く、チオールプロテアーゼ、中性プロテアーゼ、またはセリンプロテアーゼなどの他の種類プロテアーゼは阻害しません 。

6. 類似の化合物との比較

ペプスタチンAトリフルオロ酢酸塩は、アスパラギン酸プロテアーゼ阻害剤としての高い特異性と効力でユニークです。 類似の化合物には次のようなものがあります。

ペプスタチン: 親化合物であり、アスパラギン酸プロテアーゼも阻害しますが、溶解度や安定性の特性が異なる場合があります.

ペプスタチンアンモニウム: カウンターイオンとしてアンモニウムを持つペプスタチンの変異体であり、同様の用途で使用されます.

ペプスタチンアセテート: カウンターイオンとしてアセテートを持つ別の変異体であり、異なる溶解度特性を提供します.

ペプスタチンAトリフルオロ酢酸塩は、トリフルオロ酢酸のカウンターイオンにより、さまざまな溶媒における溶解度と安定性が向上し、研究や産業用途に適しています 。

類似化合物との比較

Pepstatin A Trifluoroacetate is unique in its high specificity and potency as an aspartic protease inhibitor. Similar compounds include:

Pepstatin Ammonium: A variant of Pepstatin with ammonium as the counterion, used in similar applications.

Pepstatin Acetate: Another variant with acetate as the counterion, offering different solubility characteristics.

Pepstatin A Trifluoroacetate stands out due to its trifluoroacetate counterion, which enhances its solubility and stability in various solvents, making it more versatile for research and industrial applications .

生物活性

Pepstatin, specifically in its trifluoroacetate form, is a potent inhibitor of aspartic proteases, which are enzymes that play critical roles in various biological processes, including protein digestion and the regulation of physiological functions. This article explores the biological activity of pepstatin, focusing on its mechanism of action, efficacy against various proteases, and implications for therapeutic applications.

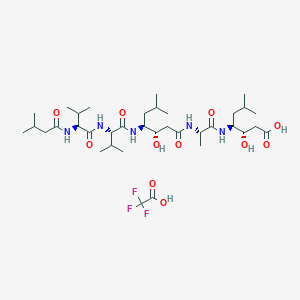

Pepstatin is a N-acylated pentapeptide derived from the fermentation products of the bacterium Actinomycetes. Its structure allows it to bind effectively to aspartic proteases, inhibiting their activity. The compound functions primarily through reversible noncompetitive inhibition, which means it can bind to the enzyme regardless of whether the substrate is present. The inhibition kinetics have shown an IC50 value of approximately 0.88 µM , indicating its high potency against these enzymes .

Inhibition Profile

Pepstatin exhibits strong inhibitory effects on several key aspartic proteases:

- Pepsin

- Gastric rennin

- Cathepsin D

- HIV-1 and XMRV proteases

The inhibition of these proteases has been extensively studied, with findings suggesting that pepstatin effectively blocks their enzymatic activity without affecting other classes of proteases like thiol proteases .

Table 1: Inhibition Potency of Pepstatin Against Various Proteases

| Protease | IC50 (µM) | Inhibition Type |

|---|---|---|

| Pepsin | 0.88 | Noncompetitive |

| Gastric Rennin | Varies | Reversible |

| Cathepsin D | Varies | Noncompetitive |

| HIV-1 Protease | 28 (acetyl-pepstatin) | Competitive |

| XMRV Protease | 3 (pepstatin A) | Competitive |

Antiviral Activity

Research has demonstrated that pepstatin can inhibit viral proteases, such as those from HIV and XMRV. In a study comparing pepstatin A and acetyl-pepstatin, it was found that acetyl-pepstatin had a stronger inhibitory effect on XMRV protease compared to pepstatin A, with IC50 values indicating a preference for acetylated forms in certain conditions . This suggests potential applications in antiviral therapies.

Targeted Delivery Systems

Innovative approaches have been developed to enhance the delivery and efficacy of pepstatin. One study involved coupling pepstatin to mannosylated albumin (MPC6), which improved its solubility and facilitated targeted delivery to dendritic cells via mannose receptors. This method resulted in sustained inhibition of intracellular aspartic proteinase activity, demonstrating the potential for enhanced therapeutic strategies using pepstatin derivatives .

Cellular Effects

Interestingly, while pepstatin inhibits cathepsins involved in protein degradation, it has also been shown to induce apoptosis in certain cell types. For instance, in human neuroblastoma cells, pepstatin triggered apoptotic pathways independent of its role as a cathepsin D inhibitor . This highlights the dual nature of pepstatin's biological activity—acting both as an inhibitor and a modulator of cell death pathways.

特性

IUPAC Name |

(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H63N5O9.C2HF3O2/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45;3-2(4,5)1(6)7/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45);(H,6,7)/t22-,23-,24-,25-,26-,30-,31-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHNZRPLEZZUHA-HXBNWBQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H64F3N5O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

799.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。